Chemical structure and properties of 2-(4-Ethynylphenoxy)ethan-1-amine
Chemical structure and properties of 2-(4-Ethynylphenoxy)ethan-1-amine
A Bifunctional Linker for Orthogonal Bioconjugation
Executive Summary
2-(4-Ethynylphenoxy)ethan-1-amine (CAS: 2228600-23-3) is a high-value heterobifunctional linker used extensively in chemical biology, drug discovery (PROTACs), and materials science. Its utility stems from its structural orthogonality: it possesses a primary amine for standard conjugation (amide coupling, reductive amination) and a terminal aryl alkyne for bioorthogonal "Click Chemistry" (CuAAC).
This guide provides a rigorous technical analysis of its physicochemical properties, a robust synthesis protocol for laboratory production, and strategic applications in drug development.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a phenoxy core substituted at the para position with an ethynyl group (alkyne) and an aminoethoxy ether tail. This "rigid-flexible" architecture ensures the alkyne remains sterically accessible while the ether linker provides solubility and flexibility.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data | Notes |
| IUPAC Name | 2-(4-Ethynylphenoxy)ethan-1-amine | |
| CAS Number | 2228600-23-3 | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Physical State | Pale yellow oil or low-melting solid | Hygroscopic as free base. |
| Solubility | DMSO, MeOH, DCM, DMF | Limited water solubility as free base; high as HCl salt. |
| pKa (Amine) | ~8.8 - 9.2 (Predicted) | Typical for primary alkyl amines. |
| pKa (Alkyne) | ~25 | Very weak acid; deprotonated only by strong bases (e.g., NaNH₂). |
Structural Commentary
-
The Aryl Alkyne: The conjugation of the alkyne to the phenyl ring stabilizes the triple bond compared to aliphatic alkynes, making it resistant to hydration under physiological conditions. It serves as the "Click" handle.[4]
-
The Ether Linkage: The phenoxy ether bond is metabolically stable, unlike esters which may hydrolyze in plasma. This makes it an ideal linker for in vivo probes.
-
The Primary Amine: Located at the end of a C2-spacer, this nucleophile is sufficiently extended to avoid steric clash with the aromatic ring during conjugation events.
Synthesis & Production
While commercially available as a building block, in-house synthesis is often required for scale-up or derivative generation. The most robust route avoids handling volatile aliphatic alkynes by installing the triple bond via Sonogashira coupling on a protected precursor.
Retrosynthetic Strategy
Target: 2-(4-Ethynylphenoxy)ethan-1-amine Precursors: 4-Iodophenol + N-Boc-2-bromoethylamine Key Transformation: Sonogashira Coupling (Pd-catalyzed)
Detailed Experimental Protocol
Note: All reactions involving Pd-catalysis must be performed under an inert atmosphere (Argon/Nitrogen).
Step 1: Etherification (Williamson Ether Synthesis)
-
Reagents: Dissolve 4-Iodophenol (1.0 eq) and N-Boc-2-bromoethylamine (1.2 eq) in anhydrous DMF.
-
Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Conditions: Heat to 60°C for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.
-
Result: tert-butyl (2-(4-iodophenoxy)ethyl)carbamate.
Step 2: Sonogashira Coupling
-
Reagents: Dissolve the iodo-intermediate (1.0 eq) in dry THF/Et₃N (3:1 ratio).
-
Catalyst System: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq).
-
Coupling Partner: Add Trimethylsilylacetylene (TMS-acetylene) (1.5 eq).
-
Conditions: Stir at room temperature for 4–6 hours (monitor by TLC; spot turns dark under UV).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Global Deprotection
-
Reagents: Dissolve the TMS-protected intermediate in DCM.
-
Acidolysis: Add TFA (20% v/v). Stir for 1 hour to remove the Boc group.
-
Desilylation: The acidic conditions may not fully remove the TMS group. If TMS persists, treat with K₂CO₃ in MeOH or TBAF in THF.
-
Isolation: Basify to pH >10 with NaOH (1M) and extract into DCM.
-
Salt Formation (Optional): Treat with HCl/Dioxane to precipitate the hydrochloride salt for long-term stability.
Figure 1: Synthetic workflow for the production of 2-(4-Ethynylphenoxy)ethan-1-amine from 4-iodophenol.
Reactivity Profile & Mechanism
The value of this molecule lies in its Orthogonality . The amine and alkyne groups react under mutually exclusive conditions, allowing for controlled, sequential functionalization.
A. The Amine Handle (Nucleophilic)
-
Reactivity: High nucleophilicity towards activated esters (NHS), isocyanates, and epoxides.
-
pH Sensitivity: Protonated at physiological pH (pH 7.4). Conjugation reactions are best performed at pH 8.0–9.0 (bicarbonate buffer) to ensure the unprotonated species (
) is dominant. -
Common Reaction: Amide bond formation with carboxylic acids using EDC/NHS or HATU.
B. The Alkyne Handle (Bioorthogonal)
-
Reactivity: Inert to most biological nucleophiles/electrophiles (amines, thiols, alcohols).
-
Activation: Reacts specifically with Azides (
) in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole. -
Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] The aryl group on the alkyne accelerates the reaction compared to alkyl alkynes due to conjugation.
Figure 2: Orthogonal reactivity pathways. The amine allows initial cargo attachment; the alkyne enables subsequent "clicking" to targets.
Applications in Drug Discovery & Materials
1. PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a protein of interest (POI) ligand.
-
Role: This molecule serves as a "rigidifying" linker element. The phenyl ring reduces the entropic cost of binding compared to purely aliphatic PEG chains.
-
Workflow: The amine is coupled to the E3 ligand (e.g., Thalidomide derivative), leaving the alkyne exposed. A library of POI ligands bearing azide groups can then be "clicked" onto the core to rapidly screen linker lengths.
2. Surface Functionalization
-
Self-Assembled Monolayers (SAMs): The amine group can anchor to carboxylic acid-terminated surfaces (e.g., activated gold or silica).
-
Result: A "Click-ready" surface. Biomolecules (DNA, antibodies) modified with azides can be immobilized on the surface with precise orientation and high density.
3. Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: The amine is attached to a reactive "warhead" that binds specific enzyme classes (e.g., serine hydrolases).
-
Detection: After the probe binds the enzyme in a complex proteome, the alkyne handle is used to attach a reporter tag (e.g., Rhodamine-Azide) for visualization.
Handling, Stability & Safety
Safety Protocols
-
Hazards: As a primary amine, it is corrosive and can cause skin burns (GHS Category 1B). The alkyne moiety is generally stable but should not be distilled to dryness at high heat due to polymerization risks.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
Storage & Stability[12]
-
Condition: Store at 2–8°C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Shelf Life: >12 months if stored as the Hydrochloride (HCl) salt. The free base may oxidize (amine N-oxide) or carbonate (absorb CO₂) over time.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Sonogashira & Etherification)
-
Click Chemistry Applications
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001, 40(11), 2004–2021. Link
-
Thirumurugan, P., et al. Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Reviews, 2013. Link
-
-
Safety Data
-
Fisher Scientific. Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine (Analog). Link
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-(4-Ethynylphenoxy)ethanamine 95% | CAS: 2228600-23-3 | AChemBlock [achemblock.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one[v1] | Preprints.org [preprints.org]
- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 2-(4-Ethoxyphenyl)ethan-1-amine | C10H15NO | CID 143354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103420848B - 4-amino phenylacetylene synthesizing method - Google Patents [patents.google.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. Organic Syntheses Procedure [orgsyn.org]

